molecular formula C25H26NP B12879280 N-(2-(Diphenylphosphino)cyclopent-1-en-1-yl)-2,6-dimethylaniline

N-(2-(Diphenylphosphino)cyclopent-1-en-1-yl)-2,6-dimethylaniline

Cat. No.: B12879280
M. Wt: 371.5 g/mol
InChI Key: GKPAIVVBGRTFHE-UHFFFAOYSA-N
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Description

N-(2-(Diphenylphosphino)cyclopent-1-en-1-yl)-2,6-dimethylaniline is a complex organic compound that features a cyclopentene ring substituted with a diphenylphosphino group and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Diphenylphosphino)cyclopent-1-en-1-yl)-2,6-dimethylaniline typically involves the cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides. This process can be catalyzed by various agents such as gaseous hydrogen chloride, trifluoroacetic acid, or bromine . The reaction conditions are crucial for the successful formation of the desired product. For instance, using gaseous hydrogen chloride can yield the product in about 5 hours with an 80% yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of organic synthesis and catalysis would apply. The use of efficient catalysts and optimized reaction conditions would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Diphenylphosphino)cyclopent-1-en-1-yl)-2,6-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride, trifluoroacetic acid, and bromine . The conditions for these reactions vary, but typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, cyclization reactions can yield 3,1-benzoxazines .

Scientific Research Applications

N-(2-(Diphenylphosphino)cyclopent-1-en-1-yl)-2,6-dimethylaniline has several scientific research applications:

    Chemistry: It is used in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.

    Industry: Used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(2-(Diphenylphosphino)cyclopent-1-en-1-yl)-2,6-dimethylaniline involves its interaction with molecular targets through its functional groups. The diphenylphosphino group can participate in coordination chemistry, while the dimethylaniline moiety can engage in various organic reactions. These interactions can influence molecular pathways and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Cyclopent-1-en-1-yl)phenyl)benzamide
  • 2-Phenylarylspiro[3,1-benzoxazine-4,1’-cyclopentane]

Uniqueness

N-(2-(Diphenylphosphino)cyclopent-1-en-1-yl)-2,6-dimethylaniline is unique due to the presence of both a diphenylphosphino group and a dimethylaniline moiety. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds .

Properties

Molecular Formula

C25H26NP

Molecular Weight

371.5 g/mol

IUPAC Name

N-(2-diphenylphosphanylcyclopenten-1-yl)-2,6-dimethylaniline

InChI

InChI=1S/C25H26NP/c1-19-11-9-12-20(2)25(19)26-23-17-10-18-24(23)27(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h3-9,11-16,26H,10,17-18H2,1-2H3

InChI Key

GKPAIVVBGRTFHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=C(CCC2)P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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